methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
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Overview
Description
Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an imino group, and a methyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate typically involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazolidinone ring. The final step involves esterification with methanol to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl {(4Z)-4-[(2-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
- Methyl {(4Z)-4-[(4-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
- Methyl {(4Z)-4-[(3-chlorophenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
Uniqueness
Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group can affect the compound’s binding affinity to molecular targets and its overall stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a compound of interest due to its potential biological activities. This thiazolidine derivative has been studied for various pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial properties. This article aims to consolidate findings from diverse sources regarding its biological activity.
- Molecular Formula : C₁₈H₁₉N₂O₃S
- Molar Mass : 353.42 g/mol
- Structure : The compound features a thiazolidine ring, which is known for its biological significance in medicinal chemistry.
Biological Activity Overview
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of various thiazolidine derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the efficacy of thiazolidine derivatives against bacterial infections, this compound was found to significantly reduce bacterial load in infected mice models when administered intraperitoneally .
Data Table: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antitumor | Induces apoptosis via caspase activation | , |
Antimicrobial | Disrupts cell wall synthesis | , |
Anti-inflammatory | Modulates cytokine production |
Research Findings
Recent findings highlight that the biological activities of this compound are linked to its structural properties that facilitate interaction with biological targets. The thiazolidine core is crucial for its pharmacological effects, allowing it to engage with various enzymes and receptors involved in disease pathways.
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
methyl 2-[4-(3-methylphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate |
InChI |
InChI=1S/C13H14N2O3S/c1-8-4-3-5-9(6-8)14-12-10(7-11(16)18-2)19-13(17)15-12/h3-6,10H,7H2,1-2H3,(H,14,15,17) |
InChI Key |
UZQRJFULWWCONO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(SC(=O)N2)CC(=O)OC |
Origin of Product |
United States |
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